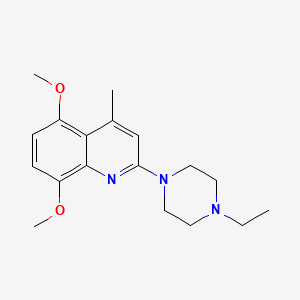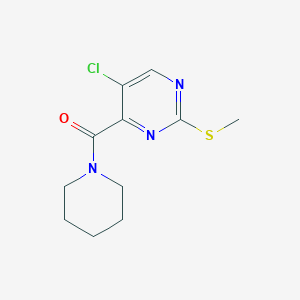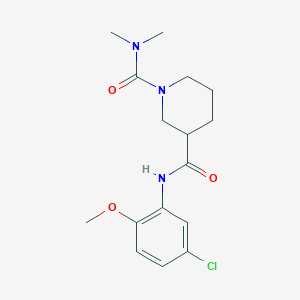
N-(5-chloro-2-methylphenyl)-N'-(3,4-dimethoxybenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-N'-(3,4-dimethoxybenzyl)urea, also known as CDU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CDU belongs to the class of urea derivatives and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methylphenyl)-N'-(3,4-dimethoxybenzyl)urea involves the inhibition of various signaling pathways that are involved in cancer cell growth, inflammation, and neuropathic pain. This compound inhibits the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation. This compound has been found to inhibit the activation of glial cells in the spinal cord, which is involved in neuropathic pain.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and alleviate neuropathic pain. This compound has also been found to reduce the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6. It has been shown to reduce the activation of glial cells in the spinal cord, which is involved in neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methylphenyl)-N'-(3,4-dimethoxybenzyl)urea has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which allows for precise control over its chemical structure and purity. This compound has also been found to have low toxicity in animal models. However, one limitation is that this compound has poor solubility in water, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which may limit its effectiveness in certain therapeutic applications.
Orientations Futures
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-N'-(3,4-dimethoxybenzyl)urea. One direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases. Another direction is to develop more efficient synthesis methods for this compound and its derivatives. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways. Finally, more in vivo studies are needed to determine the safety and efficacy of this compound in animal models.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methylphenyl)-N'-(3,4-dimethoxybenzyl)urea involves the reaction between 5-chloro-2-methylphenyl isocyanate and 3,4-dimethoxybenzylamine in the presence of a base. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization. The yield of the synthesis process is approximately 70%.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-N'-(3,4-dimethoxybenzyl)urea has been studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neuropathic pain. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has anti-inflammatory properties and has been shown to reduce inflammation in animal models. This compound has also been found to alleviate neuropathic pain by inhibiting the activation of glial cells in the spinal cord.
Propriétés
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-11-4-6-13(18)9-14(11)20-17(21)19-10-12-5-7-15(22-2)16(8-12)23-3/h4-9H,10H2,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPHTGHBLLGALF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

hydrazone](/img/structure/B5413480.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B5413490.png)

![[5-({4-[(2-methylphenyl)thio]piperidin-1-yl}carbonyl)-2-furyl]methanol](/img/structure/B5413501.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{5-[(methylthio)methyl]-2-furoyl}octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5413518.png)
![3-bromo-N-(1-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5413525.png)


![7-acetyl-6-(3-bromo-4-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5413539.png)
![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5413545.png)
![3-(4-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B5413553.png)
![N-allyl-N'-(4-fluorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5413569.png)
![1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-buten-1-one](/img/structure/B5413575.png)